N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2,3-Dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolopyrimidine core with a 3-methyl substituent, a 5-oxo group, and an N-linked 2,3-dichlorophenyl carboxamide moiety. This compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives, which are of significant interest due to their diverse pharmacological properties, including immunoproteasome inhibition and anti-inflammatory activity . Its structural complexity and substitution pattern make it a candidate for targeted biological studies.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-7-6-22-14-17-5-8(13(21)19(7)14)12(20)18-10-4-2-3-9(15)11(10)16/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCNTHPXSXPPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of catalysts such as copper salts and the reactions are carried out under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit variability in substituents at positions 3, 5, 6, and 7, which critically influence their physicochemical and biological properties. Below is a structural and functional comparison with key analogs:
Table 1: Structural Features of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations :
Physicochemical and Crystallographic Properties
- Ring Puckering: Thiazolopyrimidine cores often exhibit non-planar conformations. For example, the compound in has a puckered pyrimidine ring (deviation of 0.224 Å from planarity), which may influence packing and solubility.
- Hydrogen Bonding : Crystallographic studies () reveal that carboxamide and carbonyl groups participate in C–H···O hydrogen bonds, stabilizing crystal lattices. The 2,3-dichlorophenyl group may engage in halogen bonding (C–Cl···π interactions), as seen in bromophenyl analogs .
Biological Activity
N-(2,3-dichlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family. It exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
The compound is characterized by a fused thiazole and pyrimidine ring system with a 2,3-dichlorophenyl substituent and a carboxamide group. Its molecular formula is with a molecular weight of 348.21 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₉Cl₂N₃O₂S |
| Molecular Weight | 348.21 g/mol |
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : The compound acts as an inhibitor of several kinases including FLT3 and Aurora kinases. FLT3 mutations are common in Acute Myeloid Leukemia (AML) and are associated with poor prognosis. In preclinical studies, it has been effective in inducing apoptosis in FLT3-mutated AML cells .
- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents like cytarabine or daunorubicin enhances its antileukemic activity .
Antibacterial Activity
The compound also exhibits antibacterial properties against various pathogenic bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions required for bacterial growth .
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against different cancer cell lines. The results indicated a significant reduction in cell viability in FLT3-mutated AML cells compared to control groups. The IC50 values were determined to be in the low micromolar range.
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Q & A
Q. What are the common synthetic routes for preparing this compound and its analogs?
The synthesis typically involves condensation reactions between thiazolo[3,2-a]pyrimidine precursors and substituted aldehydes. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with chloroacetic acid, sodium acetate, and aromatic aldehydes in acetic acid/acetic anhydride mixtures yields target compounds. Recrystallization from ethyl acetate/ethanol (3:2) optimizes purity .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is used to solve structures, with key metrics including R factors (<0.05) and data-to-parameter ratios (>13:1). Intermolecular interactions (e.g., C–H···O hydrogen bonds) are mapped to explain packing motifs .
Q. What pharmacological activities are associated with thiazolo[3,2-a]pyrimidine derivatives?
These compounds exhibit antimicrobial and bioactive properties. In vitro assays (e.g., agar diffusion) screen activity against Gram-positive/negative bacteria. Substituents like nitro groups enhance potency by influencing electron-withdrawing effects .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., puckering conformations) be resolved?
Use Cremer-Pople puckering coordinates to quantify ring distortions. For example, deviations from mean planes (e.g., 0.224 Å for pyrimidine rings) differentiate boat vs. chair conformations. Comparative analysis with structurally similar derivatives identifies trends in substituent-driven puckering .
Q. What strategies optimize synthesis to control substituent effects on bioactivity?
Systematic variation of benzylidene substituents (e.g., methoxy, chloro, or carboxy groups) modulates electronic and steric effects. Reaction conditions (e.g., solvent polarity, temperature) are adjusted to favor specific regioisomers. Purity is validated via HPLC (>98%) and spectroscopic methods (e.g., NMR coupling constants) .
Q. How do intermolecular hydrogen bonds influence solid-state stability?
Graph set analysis (e.g., D for donor, A for acceptor) categorizes hydrogen-bonding patterns. For example, bifurcated C–H···O interactions form chains along crystallographic axes, stabilizing the lattice. Etter’s methodology identifies robust motifs for predictive crystal engineering .
Q. How are crystal structures refined when twinning or disorder complicates analysis?
SHELXL’s twin refinement tools (e.g., TWIN/BASF commands) model twinned data. High-resolution datasets (≤0.8 Å) resolve disorder by partitioning occupancy ratios. Validation tools (e.g., RIDGE in Olex2) ensure geometric realism .
Q. How do benzylidene substituents affect molecular conformation?
Electron-withdrawing groups (e.g., 2,4,6-trimethoxy) increase dihedral angles between the thiazolo-pyrimidine core and aryl rings (e.g., 80.94°). Steric bulk forces non-planar conformations, quantified via X-ray data and compared using Cremer-Pople parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
